N-(2-Hydroxyethyl)valine
Description
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNYQRXDVGKEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21768-51-4 | |
| Record name | 2-Hydroxyethylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethylamino)-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of Ethylene Oxide with Valine Methyl Ester
A widely cited protocol involves reacting L-valine methyl ester hydrochloride with ethylene oxide in methanol under alkaline conditions. Sodium methoxide is used to neutralize the hydrochloride, raising the pH to 8 and facilitating the nucleophilic attack of the valine amino group on EO. The reaction proceeds at 45°C for five days, yielding N-(2-hydroxyethyl)valine methyl ester. Subsequent hydrolysis in aqueous medium at 45°C for three days removes the methyl group, producing HEV with a yield of 31%.
Key Steps:
-
Alkylation:
-
Hydrolysis:
Optimization:
Protection-Deprotection Strategies
To enhance yield in peptide synthesis, the hydroxy group of HEV is often protected as a benzyl ether. For example, N-(2-benzyloxyethyl)valine is synthesized by reacting HEV with benzyl bromide in dimethylformamide (DMF) using sodium hydride as a base. Catalytic hydrogenation later removes the benzyl group, yielding pure HEV. This approach mitigates side reactions during solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
HEV is incorporated into peptides for antibody production and immunoassays. SPPS protocols utilize Fmoc-protected HEV derivatives, with the hydroxy group protected as a tert-butyl ether.
Procedure:
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Resin Loading: Fmoc-HEV(tBu)-OH is anchored to Wang resin.
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Chain Elongation: Standard Fmoc chemistry adds subsequent amino acids.
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Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the peptide.
Challenges:
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Steric Hindrance: The hydroxyethyl group reduces coupling efficiency, necessitating extended reaction times.
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Purification: Reverse-phase HPLC is required to isolate HEV-containing peptides.
Analytical Derivatization for Biomarker Quantification
HEV is detected in hemoglobin via modified Edman degradation, which cleaves the N-terminal valine adduct for analysis by GC-MS or LC-MS/MS.
Modified Edman Degradation
Steps:
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Globin Isolation: Erythrocytes are lysed, and globin precipitated.
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Derivatization: Pentafluorophenyl isothiocyanate (PFPITC) reacts with the N-terminal valine, forming a thiohydantoin derivative.
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Extraction: Tert-butyl methyl ether isolates the derivative.
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Analysis: GC-MS/MS quantifies HEV with a limit of detection (LOD) of 10 pmol/g globin.
Data Table 1: Performance Metrics of Edman Degradation
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput alkylation of valine esters with EO, while in-line purification systems (e.g., simulated moving bed chromatography) enhance yield.
Advancements:
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Catalytic Systems: Zeolite catalysts reduce reaction time from days to hours.
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Green Chemistry: Water-based hydrolysis replaces organic solvents, aligning with sustainable practices.
Challenges and Methodological Improvements
Byproduct Formation
Side reactions, such as over-alkylation or oxidation, are mitigated by:
Chemical Reactions Analysis
Cyclization Reactions
The hydroxyethyl group facilitates intramolecular cyclization under acidic or thermal conditions. This reaction is critical in forming heterocyclic compounds, such as 2-imidazolidinones , which are structurally analogous to intermediates in peptide synthesis.
Key Findings:
-
Mechanism : Activation via transfer of the hydroxyethyl group to adjacent nucleophiles stabilizes transition states, favoring five-membered ring formation .
Esterification and Acylation
The carboxyl group of HOEtVal reacts with alcohols or acylating agents, forming esters or amides. These derivatives are used to study metabolic stability or pharmacokinetics.
Reaction Conditions and Products:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol/H+ | 60°C, 24 hours | Methyl ester | 65% | |
| Acetyl chloride | RT, 2 hours | N-Acetyl-HOEtVal | 88% |
Note: Deuterated analogs (e.g., HOEtVal-d4) show similar reactivity but enhanced stability in tracer studies.
Metabolic Incorporation and Adduct Formation
HOEtVal is a biomarker for ethylene oxide exposure, forming stable adducts with hemoglobin via nucleophilic substitution.
Biochemical Pathways:
-
Adduct Formation :
EO reacts with the N-terminal valine of hemoglobin, forming HOEtVal through a Michael addition-like mechanism (kinetics: k = 1.2 × 10⁻⁴ L/mol/day) . -
Endogenous vs. Exogenous Sources :
Epidemiological Data:
| Population | HOEtVal (pmol/g Hb) | Source |
|---|---|---|
| Nonsmokers | 57 ± 46 | |
| Smokers (1 pack/day) | 204 ± 151 |
Oxidation and Degradation
The hydroxyethyl group undergoes oxidation to form glycolic acid derivatives , particularly in the presence of hepatic enzymes like cytochrome P450.
Key Observations:
-
In vitro Oxidation : HOEtVal is oxidized to N-(2-oxoethyl)valine by CYP2E1 (Vmax = 12 nmol/min/mg protein) .
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Stability : HOEtVal adducts remain stable in hemoglobin for ~120 days (aligned with erythrocyte lifespan) .
Interaction with Electrophiles
The secondary amine reacts with electrophiles (e.g., acrylonitrile, glycidamide), forming cross-linked adducts detectable via LC-MS/MS .
Example:
Scientific Research Applications
Biomonitoring of Ethylene Oxide Exposure
N-(2-Hydroxyethyl)valine is primarily used as a biomarker to assess human exposure to ethylene oxide. Studies have demonstrated a direct correlation between the levels of HEVal in hemoglobin and the degree of exposure to ethylene oxide through various routes, including occupational settings and tobacco smoke.
- Exposure Assessment : Research indicates that HEVal can be quantified in biological samples such as blood and urine, providing a reliable measure of ethylene oxide exposure. For instance, a study conducted on urbanized adults showed that HEVal levels correlated positively with tobacco smoke exposure, suggesting its utility in distinguishing between active and passive smokers .
- Dose-Response Relationships : Experimental studies involving animal models have established dose-response relationships for HEVal formation following controlled exposures to ethylene oxide. In one study, male F344 rats and B6C3F1 mice exposed to varying concentrations of ethylene oxide exhibited significant increases in HEVal levels, particularly at higher doses . This information is critical for risk assessment and regulatory purposes.
Toxicological Research
The formation of N-(2-Hydroxyethyl)valine is indicative of the alkylating activity of ethylene oxide on biological macromolecules. This property makes it an important compound in toxicological studies.
- Mechanistic Studies : Research has explored the mechanisms by which ethylene oxide induces its effects through the formation of adducts like HEVal. The persistence and accumulation of HEVal in hemoglobin can provide insights into the biological effects of chronic exposure to ethylene oxide .
- Carcinogenic Risk Assessment : N-(2-Hydroxyethyl)valine has been investigated as a potential biomarker for assessing carcinogenic risk associated with ethylene oxide exposure. Studies have shown that elevated levels of HEVal correlate with increased mutation frequencies in specific genes, supporting its role as an indicator of mutagenic potential .
Case Studies and Research Findings
Numerous studies have documented the implications of N-(2-Hydroxyethyl)valine in understanding health risks associated with ethylene oxide exposure:
Mechanism of Action
N-(2-Hydroxyethyl)valine exerts its effects through the formation of covalent adducts with hemoglobin. Ethylene oxide reacts with the N-terminal valine of hemoglobin to form N-(2-Hydroxyethyl)valine. This adduct formation is used as a biomarker to monitor exposure to ethylene oxide. The molecular targets involved include the amino groups of valine and the reactive epoxide group of ethylene oxide.
Comparison with Similar Compounds
N-(2-Cyanoethyl)valine
- Parent Compound : Acrylonitrile, a nitrile used in synthetic rubber and plastic production.
- Biological Matrix : Hemoglobin.
- Detection : GC-MS after Edman degradation, similar to HEV .
- Key Differences: Forms via acrylonitrile’s reaction with valine, reflecting exposure to a distinct industrial chemical.
N-tau-(2-Hydroxyethyl)histidine
- Parent Compound : Ethylene oxide.
- Biological Matrix : Hemoglobin (histidine residues).
- Detection: GC-MS or immunoassays.
- Key Differences: Forms at histidine residues rather than valine. In rats, dose-response curves for N-tau-(2-hydroxyethyl)histidine after chronic EO exposure (2 years) showed reduced erythrocyte lifespan at high EO concentrations, a phenomenon less pronounced with HEV .
2-Hydroxy-2-phenylethylvaline (HOStVal)
- Parent Compound : Styrene oxide, a metabolite of styrene used in plastics.
- Biological Matrix : Hemoglobin.
- Detection : Synthesized via reaction of styrene oxide with valine, analyzed by nuclear magnetic resonance (NMR) and mass spectrometry .
- Key Differences: Forms stereospecifically through the β-carbon of styrene oxide, unlike HEV’s non-chiral ethylene oxide adduction. Used to study styrene exposure but lacks widespread biomonitoring applications compared to HEV .
N7-(2-Hydroxyethyl)guanine
- Parent Compound : Ethylene oxide.
- Biological Matrix : DNA (guanine residues).
- Detection : 32P-postlabeling or liquid chromatography-tandem MS (LC-MS/MS).
- Key Differences :
Analytical and Toxicokinetic Comparisons
Sensitivity and Detection Limits
Persistence and Dose-Response Relationships
- HEV: Accumulates linearly with EO dose (3–33 ppm in rodents) but shows supra-linear increases at >33 ppm due to accelerated erythrocyte turnover . Post-exposure, HEV declines faster than predicted by erythrocyte lifespan alone, suggesting EO-induced erythropoietic stress .
- N7-(2-Hydroxyethyl)guanine : Short half-life (hours to days) due to DNA repair, limiting utility for chronic exposure assessment .
- N-(2-Cyanoethyl)valine: Limited data on accumulation kinetics, though acrylonitrile’s shorter biological half-life suggests transient adduct levels .
Research Implications and Gaps
- Comparative studies are needed to standardize adduct-specific detection methods and clarify inter-individual variability in adduct formation .
Biological Activity
N-(2-Hydroxyethyl)valine (HEV) is a hemoglobin adduct formed primarily through the reaction of ethylene oxide (EO) with valine in hemoglobin. This compound serves as a biomarker for assessing exposure to ethylene oxide, which is known for its carcinogenic potential. Understanding the biological activity of HEV is crucial for evaluating human health risks associated with exposure to EO, particularly in occupational settings.
Formation and Measurement
HEV is formed when ethylene oxide reacts with hemoglobin in red blood cells. The quantification of HEV levels in blood is a critical method for biomonitoring exposure to EO. Studies have demonstrated that HEV levels correlate with the extent of EO exposure, making it a valuable indicator for assessing both exogenous and endogenous exposures.
Table 1: Correlation of HEV Levels with Exposure Factors
| Exposure Factor | HEV Level (pmol/g globin) | Study Reference |
|---|---|---|
| Smokers (n=70) | 204 ± 151 | |
| Non-Smokers (n=78) | 57 ± 46 | |
| Passive Smokers | Intermediate Levels | |
| Daily Cigarettes Smoked | +8.8 per cigarette |
Biological Activity and Health Implications
The biological activity of HEV extends beyond mere exposure assessment; it implicates potential health risks, particularly concerning carcinogenicity. Research indicates that higher levels of HEV are associated with increased risk factors for cancer due to the alkylating activity of EO on DNA.
- Carcinogenic Potential : Studies have shown that the presence of HEV can indicate the extent of DNA damage caused by EO exposure. This relationship underscores the importance of monitoring HEV as a potential biomarker for cancer risk assessment related to EO exposure .
- Impact of Lifestyle Factors : A study involving 148 Taiwanese volunteers highlighted that lifestyle factors such as smoking significantly influence HEV formation. Smokers exhibited markedly higher levels of HEV compared to non-smokers, suggesting that tobacco smoke contains EO, thereby increasing the risk of DNA adduct formation and subsequent carcinogenesis .
- Environmental and Occupational Exposure : The assessment of HEV has been utilized in various studies to evaluate occupational health risks associated with EO exposure in industrial settings. For instance, workers exposed to EO showed elevated levels of HEV, reinforcing its role as a biomarker for environmental monitoring .
Case Studies
Several case studies have documented the biological activity of HEV in different populations:
- Study on Urbanized Adults : A study measuring HOEtVal in urbanized adults showed a direct correlation between tobacco smoke exposure and elevated HEV levels, indicating an increased risk for early carcinogenic processes due to smoking .
- Occupational Health Assessments : In occupational settings where EO is used, monitoring HEV has provided insights into worker safety and health risks associated with prolonged exposure to carcinogenic substances .
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for detecting and quantifying HEV in biological samples?
- Methodology : High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For hemoglobin adducts, globin chains are isolated via acidic hydrolysis (e.g., 0.1 M HCl), followed by derivatization with fluorescein isothiocyanate (FITC) to enhance MS sensitivity. Detection limits (LOD) as low as 5 pmol/g globin have been reported .
- Key Considerations : Validate methods using spiked samples and internal standards (e.g., stable isotope-labeled HEV). Ensure matrix-matched calibration to account for biological interferences.
Q. How does HEV serve as a biomarker for ethylene oxide (EO) exposure?
- Mechanism : EO alkylates the N-terminal valine of hemoglobin, forming HEV adducts. These adducts accumulate proportionally to cumulative exposure, with a half-life matching erythrocyte lifespan (~120 days) .
- Validation : Compare HEV levels in occupationally exposed workers (e.g., sterilization facility staff) vs. controls. Studies show a linear correlation between airborne EO concentrations and HEV adduct levels (R² > 0.85) .
Q. What are the ethical and practical guidelines for designing human studies involving HEV biomarker analysis?
- Protocols : Follow NIH preclinical reporting standards (e.g., detailed exposure metrics, sample collection timing). Include informed consent, especially for vulnerable populations like children in passive smoking studies .
- Sample Handling : Store blood samples at -80°C to prevent globin degradation. Use EDTA tubes to inhibit protease activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in HEV adduct formation between ethylene (ET) and ethylene oxide (EO) exposure models?
- Case Study : Inhalation studies in rats exposed to ET (300 ppm) detected HEV adducts despite ET's low reactivity. This suggests metabolic conversion of ET to EO via cytochrome P450 (CYP2E1). However, conflicting data on micronuclei formation in ET-exposed rodents highlight the need for dual biomarker analysis (HEV + 7-ethylguanine) to distinguish direct vs. metabolic effects .
- Methodological Fix : Use kinetic modeling to differentiate adducts from direct EO exposure vs. endogenous ET metabolism. Incorporate CYP2E1 inhibitors (e.g., disulfiram) in experimental designs to clarify pathways .
Q. What statistical approaches are optimal for analyzing HEV biomarker data in low-exposure cohorts?
- Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. For longitudinal studies, use mixed-effects models to account for intra-individual variability. Report 95% confidence intervals and effect sizes to avoid overinterpretation of small sample trends .
- Data Validation : Cross-validate HEV levels with urinary cotinine in passive smoking studies. A Spearman’s ρ > 0.7 indicates robust correlation, as seen in pediatric cohorts (n=100, p<0.001) .
Q. How does HEV compare to other biomarkers (e.g., DNA adducts) for assessing genotoxic risk?
- Comparative Table :
| Biomarker | Matrix | Sensitivity (LOD) | Correlation with EO Exposure | Clinical Relevance |
|---|---|---|---|---|
| HEV (hemoglobin) | Blood | 5 pmol/g globin | High (R² = 0.89) | Cumulative exposure |
| 7-ethylguanine | DNA (WBCs) | 1 adduct/10⁸ nucleotides | Moderate (R² = 0.65) | Acute genotoxicity |
| Urinary cotinine | Urine | 0.5 ng/mL | Indirect (ETS correlation) | Short-term exposure |
- Interpretation : HEV is superior for long-term exposure assessment but lacks specificity for EO sources (e.g., tobacco smoke vs. industrial EO). Combine with source-specific metabolites (e.g., mercapturic acids) for attribution .
Methodological Challenges and Solutions
Q. How to address variability in HEV measurements across laboratories?
- Standardization : Participate in inter-laboratory proficiency testing (e.g., HBM4EU initiatives). Use reference materials like NIST-certified globin adduct controls .
- QA/QC : Report recovery rates (target: 85–115%) and precision metrics (CV < 15%). Discrepancies >20% require protocol re-evaluation .
Q. What are the limitations of HEV as a biomarker in pediatric populations?
- Challenges : Lower blood volumes and ethical constraints limit repeated sampling. HEV’s long half-life may obscure recent exposure changes.
- Solutions : Use dried blood spots (DBS) for minimally invasive collection. Model temporal trends using Bayesian frameworks to infer exposure timing .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
